2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol
Description
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol is an ethanolamine derivative featuring a 4-fluoro-3-methylbenzyl group attached to the aminoethanol backbone.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-8-6-9(2-3-10(8)11)7-12-4-5-13/h2-3,6,12-13H,4-5,7H2,1H3 |
InChI Key |
UPSDGFONHZECBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol can be scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The fluoro-substituted aromatic ring and aminoethanol moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares key structural features and properties of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol with similar compounds:
Key Observations :
- Halogen Effects : Fluorine (in the target compound) offers a balance of electronegativity and metabolic stability, whereas chlorine (as in the 3-chloro analog) may improve binding affinity but increases molecular weight .
- Steric Effects : The trifluoromethyl group in the 3-CF3 analog introduces steric bulk, which could hinder enzymatic degradation but may also reduce solubility .
Biological Activity
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol, also known as a derivative of aminomethylphenol, is an organic compound with significant potential in medicinal chemistry. Its structure includes a fluorinated aromatic ring, which is known to enhance biological activity through improved receptor binding and selectivity. This article reviews the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties.
- Molecular Formula : C10H14FNO
- Molecular Weight : 183.22 g/mol
- CAS Number : 1262146-37-1
The compound features a chiral center and contains functional groups that facilitate interactions with biological targets, such as hydroxyl and amino groups, which are crucial for its pharmacological effects.
The biological activity of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the fluorine atom enhances lipophilicity and alters the electronic properties of the molecule, potentially increasing its binding affinity to receptors involved in key signaling pathways.
Key Mechanisms:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with specific receptors, influencing various biochemical pathways.
- Receptor Modulation : Interactions with receptors can lead to modulation of cellular responses, including apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
| Study | Organism | Activity | Mechanism |
|---|---|---|---|
| E. coli | Inhibition | Membrane disruption | |
| S. aureus | Moderate | Enzyme inhibition |
Antiviral Activity
The compound's structural features suggest potential antiviral activity by interfering with viral replication processes. Studies have shown that similar fluorinated compounds can inhibit viral entry or replication in cell cultures.
Anticancer Activity
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol has been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.3 | Apoptosis induction |
| MCF-7 | 3.8 | Cell cycle arrest |
Case Studies
- Fluorinated Benzothiazoles : A study on structurally related fluorinated compounds showed significant antiproliferative effects against cancer cells without a biphasic dose-response relationship, indicating a more straightforward therapeutic potential .
- SAR Studies : Structure-activity relationship (SAR) studies have revealed that modifications at the phenyl ring significantly influence biological activity, suggesting that similar strategies could enhance the efficacy of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
